molecular formula C15H21NO3 B5695266 1-(2,4-dimethoxybenzoyl)azepane

1-(2,4-dimethoxybenzoyl)azepane

Cat. No.: B5695266
M. Wt: 263.33 g/mol
InChI Key: BDQMBEARDDXGKJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzoyl)azepane is a chemical compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, attached to an azepane ring. Azepanes are relatively rare in medicinal chemistry compared to their five- and six-membered counterparts, such as pyrrolidine and piperidine .

Preparation Methods

The synthesis of 1-(2,4-dimethoxybenzoyl)azepane can be achieved through various synthetic routes. One common method involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered azepane ring . Another approach involves the Pd/LA-catalyzed decarboxylation and annulation of suitable precursors under mild conditions . Industrial production methods typically rely on these efficient synthetic routes to ensure high yields and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxybenzoyl)azepane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized azepane derivatives.

Scientific Research Applications

1-(2,4-Dimethoxybenzoyl)azepane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzoyl)azepane involves its interaction with specific molecular targets. The benzoyl group and the azepane ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

1-(2,4-Dimethoxybenzoyl)azepane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

azepan-1-yl-(2,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-12-7-8-13(14(11-12)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQMBEARDDXGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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